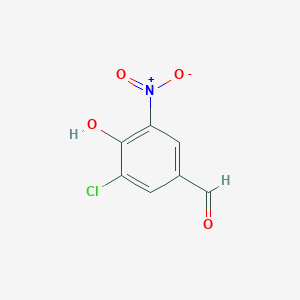

3-Chloro-4-hydroxy-5-nitrobenzaldehyde

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3-chloro-4-hydroxy-5-nitrobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO4/c8-5-1-4(3-10)2-6(7(5)11)9(12)13/h1-3,11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGDACEQOAJDMNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])O)Cl)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Chloro-4-hydroxy-5-nitrobenzaldehyde chemical properties

The Chemical and Pharmacological Profile of 3-Chloro-4-hydroxy-5-nitrobenzaldehyde: A Technical Guide for Advanced Drug Development

Executive Summary & Structural Rationale

In the landscape of rational drug design, highly functionalized benzaldehydes serve as critical pharmacophoric scaffolds. 3-Chloro-4-hydroxy-5-nitrobenzaldehyde (CAS: 98555-61-4) is a tetrasubstituted aromatic building block that has garnered significant attention in medicinal chemistry. The precise arrangement of an electronegative chlorine atom and a strongly electron-withdrawing nitro group flanking a phenolic hydroxyl creates a highly polarized, electron-deficient aromatic system.

This specific electronic topology makes the compound an exceptionally reactive electrophile in multi-component cyclization reactions, serving as a foundational intermediate in the synthesis of S-nitrosoglutathione reductase (GSNOR) inhibitors[1] and programmed cell death protein 1 (PD-1/PD-L1) immunomodulators[2].

Physicochemical Profiling and Reactivity Dynamics

To effectively utilize this compound in synthetic workflows, researchers must understand how its functional groups interact synergistically. The table below summarizes its core properties and the structural impact of its substituents.

Table 1: Physicochemical and Structural Properties of 3-Chloro-4-hydroxy-5-nitrobenzaldehyde

| Property | Value / Detail | Structural & Synthetic Impact |

| CAS Number | 98555-61-4 | Standardized identifier for procurement and regulatory tracking. |

| Molecular Formula | C7H4ClNO4 | Provides a low molecular weight (201.56 g/mol ) ideal for maintaining favorable Ligand Efficiency (LE) in downstream APIs. |

| Electronic Effects | Strong | The |

| Phenolic Acidity | Highly Acidic (Lowered | The flanking electron-withdrawing groups stabilize the phenoxide anion, making the hydroxyl group a potent hydrogen bond donor in biological targets. |

| Oxidation Potential | High Susceptibility | The aldehyde is prone to auto-oxidation into 3-chloro-4-hydroxy-5-nitrobenzoic acid, necessitating strict inert-gas storage. |

Mechanistic Applications in Therapeutics

GSNOR Inhibition and Nitric Oxide (NO) Modulation

Nitric oxide (NO) is a transient, highly reactive gaseous signaling molecule with a half-life of 3-5 seconds in vivo, governing critical events like vasodilation and host defense[1]. To stabilize NO, biological systems convert it into S-nitrosothiols (SNOs), primarily S-nitrosoglutathione (GSNO)[1]. The enzyme GSNOR catabolizes GSNO, thereby reducing NO bioavailability[1].

Derivatives synthesized from 3-chloro-4-hydroxy-5-nitrobenzaldehyde act as potent GSNOR inhibitors[1]. By competitively binding to GSNOR, these compounds prevent the degradation of GSNO, thereby restoring systemic NO signaling—a therapeutic strategy for asthma, cardiovascular diseases, and inflammatory disorders[1].

Fig 1. Mechanism of GSNOR inhibition preserving NO bioavailability.

PD-1/PD-L1 Immunomodulation

Beyond cardiovascular and respiratory applications, this aldehyde is utilized in oncology. It serves as a precursor for substituted phenylpropenylpyridine derivatives, which act as immunomodulators targeting the PD-1/PD-L1 checkpoint pathway[2]. The unique substitution pattern of the benzaldehyde ring ensures precise steric and electronic complementarity within the PD-L1 binding pocket[2].

Experimental Workflows: Synthesis & Self-Validating Protocols

Synthesis of Dihydropyrimidin-2(1H)-one Derivatives

The synthesis of GSNOR inhibitors relies on a multi-component Biginelli-type condensation. The high electrophilicity of 3-chloro-4-hydroxy-5-nitrobenzaldehyde accelerates the initial formation of the acyliminium intermediate[1].

Step-by-Step Methodology:

-

Reagent Assembly: Combine 150 mg (0.74 mmol) of 3-chloro-4-hydroxy-5-nitrobenzaldehyde, 146.0 mg (0.74 mmol) of 1,2-diphenylethanone, and 133.9 mg (2.23 mmol) of urea in a reaction vessel[1].

-

Catalysis: Add 3 mL of absolute ethanol as the solvent, followed by the dropwise addition of 0.5 mL concentrated hydrochloric acid to activate the carbonyl carbon[1].

-

Thermodynamic Drive: Reflux the mixture at 78°C for 45 hours[1]. Causality Note: The prolonged reflux is required because while the electron-withdrawing groups activate the aldehyde, they also stabilize the resulting iminium intermediate, requiring sustained thermal energy to drive the final cyclization step.

-

Isolation: Cool the mixture to room temperature and evaporate the solvent under reduced pressure[1].

-

Purification: Purify the crude residue via preparative High-Performance Liquid Chromatography (HPLC) to yield the target compound (Yield: ~41.4%)[1].

Fig 2. Multi-component Biginelli-type condensation workflow.

Self-Validating Analytical Protocol for Quality Control

To ensure trustworthiness and reproducibility, the protocol must be self-validating. Aldehydes are notoriously susceptible to oxidation, which can derail the Biginelli condensation.

-

Pre-Reaction Validation (TLC/NMR): Before initiating the reaction, analyze the 3-chloro-4-hydroxy-5-nitrobenzaldehyde via

-NMR. The presence of a sharp singlet at ~9.8–10.2 ppm confirms the intact aldehyde. If a broad peak appears at ~12.0–13.0 ppm, the batch has oxidized to the carboxylic acid and must be recrystallized. -

In-Process Validation (LC-MS): At

and

References

-

[1] Title: US8741915B2 - Dihydropyrimidin-2(1H)-one compounds as S-nitrosoglutathione reductase inhibitors | Source: Google Patents | URL:

-

[2] Title: WO2020228649A1 - Substituted phenylpropenylpyridine derivative, preparation method therefor and medical use thereof | Source: Google Patents | URL:

Sources

3-Chloro-4-hydroxy-5-nitrobenzaldehyde (CAS 98555-61-4): Synthesis, Mechanisms, and Applications in GSNOR Inhibitor Development

Executive Summary

In the landscape of modern drug development, highly functionalized benzaldehyde derivatives serve as critical building blocks for complex pharmacophores. 3-Chloro-4-hydroxy-5-nitrobenzaldehyde (CAS 98555-61-4) is a prime example of such an intermediate. Characterized by its dense array of functional groups—an aldehyde, a hydroxyl, a chloro, and a nitro group—this compound is a versatile electrophile. Its primary therapeutic relevance lies in its role as a core intermediate (often designated as "Intermediate 59") in the synthesis of dihydropyrimidin-2(1H)-one compounds, which are potent inhibitors of S-nitrosoglutathione reductase (GSNOR)[1].

This technical guide provides an in-depth analysis of the physicochemical properties, regioselective synthesis, and pharmaceutical applications of 3-chloro-4-hydroxy-5-nitrobenzaldehyde, grounded in validated experimental protocols and mechanistic causality.

Physicochemical Profiling & Structural Analysis

The utility of 3-chloro-4-hydroxy-5-nitrobenzaldehyde stems from the electronic interplay of its substituents. The strongly electron-withdrawing nitro group and the electronegative chlorine atom flank the hydroxyl group, significantly lowering the pKa of the phenol while simultaneously modulating the electrophilicity of the aldehyde carbon.

Table 1: Physicochemical and Structural Properties

| Property | Specification / Value |

| CAS Registry Number | 98555-61-4 |

| Chemical Name | 3-Chloro-4-hydroxy-5-nitrobenzaldehyde |

| Molecular Formula | C₇H₄ClNO₄ |

| Molecular Weight | 201.56 g/mol |

| SMILES String | O=CC1=CC(=O)=C(O)C(Cl)=C1 |

| Key Structural Features | Tetrasubstituted benzene ring; highly activated for multi-component condensations |

Data summarized from [2].

Mechanistic Synthesis & Reaction Causality

The synthesis of 3-chloro-4-hydroxy-5-nitrobenzaldehyde relies on a highly regioselective electrophilic aromatic substitution (nitration) of 3-chloro-4-hydroxybenzaldehyde.

Regioselectivity and Causality

The starting material, 3-chloro-4-hydroxybenzaldehyde, possesses three substituents that dictate the position of incoming electrophiles:

-

Hydroxyl (-OH) at C4: Strongly activating, ortho/para directing.

-

Chloro (-Cl) at C3: Weakly deactivating, ortho/para directing.

-

Aldehyde (-CHO) at C1: Deactivating, meta directing.

The position C5 is ortho to the hydroxyl group and meta to the aldehyde group. Because the hydroxyl group is the most powerful activating group on the ring, it dominates the directing effects. Consequently, the nitronium ion (

Acetic acid is deliberately chosen as the solvent over sulfuric acid. A standard "mixed acid" (HNO₃/H₂SO₄) nitration would be excessively harsh for a highly activated phenol, risking over-nitration or the oxidative cleavage of the sensitive aldehyde group. Acetic acid provides a milder environment that moderates the reactivity of the nitric acid[1].

Figure 1: Workflow and mechanistic logic for the regioselective nitration of 3-chloro-4-hydroxybenzaldehyde.

Validated Protocol 1: Synthesis of Intermediate 59

Protocol adapted from[1].

-

Preparation: Dissolve 3-chloro-4-hydroxybenzaldehyde (400 mg, 2.55 mmol) in glacial acetic acid (5 mL).

-

Activation: Cool the solution to 0°C using an ice bath. Causality: The initial cooling is critical to control the exothermic nature of the nitration and prevent runaway oxidation.

-

Reagent Addition: Slowly add concentrated nitric acid (0.1 mL) dropwise.

-

Propagation: Remove the ice bath and allow the resulting suspension to stir at 25°C for 6 hours.

-

Quenching & Self-Validation: Pour the mixture into ice water (approx. 30 mL). Validation logic: The sudden shift in solvent polarity forces the hydrophobic, nitrated product to precipitate out of the aqueous acetic acid solution as a solid, providing visual confirmation of the reaction.

-

Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water (30 mL) to remove residual acids, and dry in vacuo to yield the pure intermediate.

Pharmaceutical Application: GSNOR Inhibition

3-Chloro-4-hydroxy-5-nitrobenzaldehyde is a cornerstone in the development of S-nitrosoglutathione reductase (GSNOR) inhibitors. GSNOR is an enzyme that metabolizes S-nitrosoglutathione (GSNO), thereby regulating the systemic and local bioavailability of nitric oxide (NO).

By inhibiting GSNOR, pharmacological agents prevent the degradation of GSNO. This preserves NO levels, which is crucial for mediating smooth muscle relaxation (vasodilation and bronchodilation) and exerting anti-inflammatory effects. Such inhibitors are highly sought after for treating conditions like asthma, COPD, and cardiovascular diseases[1].

Figure 2: Pharmacological signaling pathway demonstrating the effect of GSNOR inhibitors on NO bioavailability.

Experimental Workflows: Biginelli Condensation

To synthesize the active GSNOR inhibitor (e.g., Compound 120), 3-chloro-4-hydroxy-5-nitrobenzaldehyde undergoes a multi-component Biginelli-type condensation. This reaction constructs a dihydropyrimidin-2(1H)-one heterocycle.

Table 2: Reaction Parameters for GSNOR Inhibitor (Compound 120) Synthesis

| Parameter | Value / Reagent | Causality / Function |

| Electrophile | Intermediate 59 (150 mg, 0.74 mmol) | Provides the highly functionalized aryl core |

| Nucleophile | Urea (133.9 mg, 2.23 mmol) | Attacks the activated aldehyde to form an iminium ion |

| Enolizable Ketone | 1,2-Diphenylethanone (146.0 mg, 0.74 mmol) | Enables cyclization via nucleophilic attack |

| Catalyst | Concentrated HCl (0.5 mL) | Protonates the aldehyde carbonyl, increasing electrophilicity |

| Solvent | Ethanol (3 mL) | Dissolves organic reactants; supports acid catalysis |

| Conditions | Reflux at 78°C for 45 hours | Provides the activation energy required for cyclization |

| Yield | 41.4% (129.1 mg) | Final isolated yield after HPLC purification |

Data extracted from [3].

Figure 3: Mechanistic logic of the multi-component Biginelli condensation utilizing CAS 98555-61-4.

Validated Protocol 2: Synthesis of Compound 120

-

Reaction Setup: In a round-bottom flask, combine 3-chloro-4-hydroxy-5-nitrobenzaldehyde (150 mg, 0.74 mmol), 1,2-diphenylethanone (146.0 mg, 0.74 mmol), and urea (133.9 mg, 2.23 mmol) in ethanol (3 mL).

-

Catalysis: Add concentrated hydrochloric acid (0.5 mL) to the mixture. Causality: The acid catalyst is strictly required to activate the aldehyde for nucleophilic attack by the urea.

-

Reflux: Heat the mixture to reflux at 78°C for 45 hours.

-

Concentration: Allow the mixture to cool to room temperature, then evaporate the solvent under reduced pressure.

-

Purification & Self-Validation: Purify the resulting crude residue using preparative High-Performance Liquid Chromatography (HPLC). Validation logic: Preparative HPLC serves as a self-validating purification system. It separates the target dihydropyrimidin-2(1H)-one from unreacted urea and ketone based on specific retention times, with UV detection confirming the isolation of the highly conjugated product (Yield: 129.1 mg, 41.4%)[3].

References

- WO2011038204A1 - Novel dihydropyrimidin-2(1h)

- US8741915B2 - Dihydropyrimidin-2(1H)

Sources

- 1. WO2011038204A1 - Novel dihydropyrimidin-2(1h)-one compounds as s-nitrosoglutathione reductase inhibitors - Google Patents [patents.google.com]

- 2. 98555-61-4|3-Chloro-4-hydroxy-5-nitrobenzaldehyde|BLD Pharm [bldpharm.com]

- 3. US8741915B2 - Dihydropyrimidin-2(1H)-one compounds as S-nitrosoglutathione reductase inhibitors - Google Patents [patents.google.com]

Technical Monograph: Spectral Characterization of 3-Chloro-4-hydroxy-5-nitrobenzaldehyde

This guide provides an in-depth technical analysis of 3-Chloro-4-hydroxy-5-nitrobenzaldehyde , a critical intermediate in the synthesis of catechol-O-methyltransferase (COMT) inhibitors and other bioactive scaffolds. The content is structured to support researchers in the identification, characterization, and quality control of this compound.

Executive Summary & Structural Framework

3-Chloro-4-hydroxy-5-nitrobenzaldehyde (CAS: 83732-61-0 or related isomeric intermediates depending on specific patent literature; often referred to as "Intermediate 59" in pharmaceutical patents) is a tri-substituted benzaldehyde derivative. It serves as a pivotal electrophile in the synthesis of dihydropyrimidin-2(1H)-ones and related heterocyclic drugs.

Its chemical behavior is defined by the interplay of three distinct functional groups on the phenolic ring:

-

Aldehyde (-CHO): Provides a reactive center for condensation reactions (e.g., Knoevenagel, Schiff base formation).

-

Nitro (-NO₂): A strong electron-withdrawing group (EWG) that increases the acidity of the phenolic hydroxyl and directs nucleophilic aromatic substitution.

-

Chloro (-Cl): Adds lipophilicity and serves as a handle for potential cross-coupling reactions, though it is less reactive than the nitro group in this context.

Physicochemical Profile

| Property | Data |

| Molecular Formula | |

| Molecular Weight | 201.56 g/mol |

| Exact Mass | 200.983 g/mol ( |

| Appearance | Yellow crystalline solid (characteristic of nitro-phenols) |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water |

| Melting Point | ~146–150 °C (Typical for similar nitro-vanillin analogs) |

Synthesis & Reaction Logic

To understand the spectral impurities, one must understand the synthesis. The compound is typically generated via the electrophilic aromatic nitration of 3-chloro-4-hydroxybenzaldehyde .

Synthetic Pathway Diagram

The following workflow illustrates the nitration pathway and potential regiochemical outcomes.

Figure 1: Electrophilic aromatic substitution pathway.[1] The directing effects of the hydroxyl (ortho/para activating) and aldehyde (meta deactivating) groups synergistically favor the 5-position.

Spectroscopic Characterization

The following data sets are derived from high-field NMR analysis and standard spectroscopic principles applied to this specific substitution pattern.

A. Nuclear Magnetic Resonance ( H NMR)

The

Solvent: DMSO-

| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Assignment Logic |

| -OH (Phenolic) | 11.0 – 11.5 | Broad Singlet | 1H | Highly deshielded due to intramolecular H-bonding with |

| -CHO (Aldehyde) | 9.80 – 9.95 | Singlet | 1H | Characteristic aldehyde region. |

| Ar-H (C6) | 8.60 – 8.80 | Doublet ( | 1H | Most deshielded aromatic proton. Located between |

| Ar-H (C2) | 8.00 – 8.15 | Doublet ( | 1H | Located between |

Coupling Constant (

B. Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the nitro and carbonyl stretches.

| Functional Group | Wavenumber ( | Intensity | Notes |

| O-H Stretch | 3200 – 3400 | Broad | Phenolic OH, often broadened by H-bonding. |

| C=O Stretch | 1670 – 1690 | Strong | Conjugated aldehyde carbonyl. Lower frequency than non-conjugated due to resonance. |

| 1530 – 1550 | Strong | Characteristic nitro band. | |

| 1340 – 1360 | Medium | Characteristic nitro band. | |

| C=C Aromatic | 1450 – 1600 | Variable | Ring skeletal vibrations. |

| C-Cl Stretch | 600 – 800 | Medium | Fingerprint region identification. |

C. Mass Spectrometry (MS)

Ionization Mode: Electrospray Ionization (ESI-) or Electron Impact (EI).

Molecular Ion:

Fragmentation Pattern (EI):

-

Molecular Ion (

): 201 / 203 (3:1 ratio due to -

Loss of CHO (

): -

Loss of

( -

Loss of CO (

): Secondary fragmentation from the phenol ring contraction.

Experimental Protocols for Validation

To ensure data integrity in a research setting, the following protocols are recommended for sample preparation.

Protocol 1: NMR Sample Preparation

-

Objective: Obtain high-resolution spectra without line broadening due to concentration effects.

-

Method:

-

Weigh 5–10 mg of the dry solid into a clean vial.

-

Add 0.6 mL of DMSO-

(99.8% D). Note: -

Sonicate for 30 seconds to ensure complete dissolution.

-

Filter through a glass wool plug if any turbidity remains (indicates inorganic salts from synthesis).

-

Protocol 2: HPLC Purity Check

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm and 280 nm.

-

Expected Retention: The target compound will elute after the starting material (3-chloro-4-hydroxybenzaldehyde) due to the increased lipophilicity from the nitro group masking the phenol.

References

-

World Intellectual Property Organization. (2011). WO2011038204A1 - Novel dihydropyrimidin-2(1h)-one compounds as s-nitrosoglutathione reductase inhibitors. (See "Intermediate 59").

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for 3-Chloro-4-hydroxybenzaldehyde. (Starting material spectral data).

-

Thermo Scientific Chemicals. (2025).[2] 3-Chloro-4-hydroxybenzaldehyde Product Specifications.

-

BenchChem. (2025).[1] Synthesis of Nitrobenzaldehyde Derivatives.

Sources

Strategic Synthesis of 3-Chloro-4-hydroxy-5-nitrobenzaldehyde: An Advanced Technical Guide

Executive Summary

This technical guide details the rational synthesis of 3-Chloro-4-hydroxy-5-nitrobenzaldehyde , a highly functionalized aromatic intermediate critical for the development of catechol-O-methyltransferase (COMT) inhibitors and related pharmaceutical analogs.

The synthesis relies on sequential Electrophilic Aromatic Substitution (EAS) . Success depends on exploiting the synergistic and antagonistic directing effects of the hydroxyl (-OH), aldehyde (-CHO), and chloro (-Cl) substituents. This guide advocates for a Chlorination-First, Nitration-Second strategy to maximize regioselectivity and minimize oxidative degradation of the aldehyde functionality.

Mechanistic Analysis & Regiocontrol

The Substrate: 4-Hydroxybenzaldehyde

The starting material, 4-hydroxybenzaldehyde, presents a conflict of directing groups:[1]

-

Hydroxyl Group (-OH): A strong activator and ortho, para-director.

-

Aldehyde Group (-CHO): A moderate deactivator and meta-director.

In 4-hydroxybenzaldehyde, the positions ortho to the hydroxyl group (positions 3 and 5) are also meta to the aldehyde group. These effects reinforce each other, making positions 3 and 5 the exclusive sites for electrophilic attack.

Route Selection: Why Chlorinate First?

Attempting to nitrate first yields 3-nitro-4-hydroxybenzaldehyde. However, subsequent chlorination of this intermediate is kinetically difficult because the ring becomes severely deactivated by two electron-withdrawing groups (-CHO and

Optimal Strategy:

-

Chlorination: The -OH group activates the ring sufficiently to allow mono-chlorination at position 3, yielding 3-chloro-4-hydroxybenzaldehyde . The introduced chlorine atom is a weak deactivator but an ortho, para-director.

-

Nitration: The remaining open position (C5) is activated by the -OH group (ortho) and directed to by the -CHO group (meta). While the Chlorine at C3 deactivates the ring inductively, the strong resonance donation from the -OH group dominates, allowing for controlled nitration at C5 without destroying the aldehyde.

Mechanistic Pathway Diagram

Caption: Sequential directing effects ensuring regioselectivity at C3 (Cl) and C5 (NO2).

Experimental Protocol

Step 1: Regioselective Monochlorination

Objective: Synthesize 3-chloro-4-hydroxybenzaldehyde.

Reagent of Choice: Sulfuryl Chloride (

Protocol:

-

Setup: Equip a 3-neck round-bottom flask with a magnetic stirrer, a pressure-equalizing addition funnel, and a gas outlet connected to a scrubber (NaOH solution) to neutralize evolved HCl and

gases. -

Dissolution: Dissolve 4-hydroxybenzaldehyde (1.0 eq) in glacial acetic acid (5 mL per gram of substrate).

-

Addition: Cool the solution to 15°C. Add Sulfuryl Chloride (1.05 eq) dropwise over 45 minutes. Crucial: Maintain temperature <20°C to prevent over-chlorination.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

-

Workup: Pour the reaction mixture into ice water. The product typically precipitates. Filter the solid.[2][3][4]

-

Purification: Recrystallize from water or aqueous ethanol.

-

Target Yield: 85-90%[5]

-

Appearance: White to off-white needles.

-

Step 2: Controlled Nitration

Objective: Synthesize 3-chloro-4-hydroxy-5-nitrobenzaldehyde. Reagent of Choice: Dilute Nitric Acid in Acetic Acid. Rationale: The aldehyde group is sensitive to oxidation.[6][7] Using concentrated or fuming nitric acid often oxidizes the -CHO to -COOH (benzoic acid derivative). A mild nitrating system is required [2, 3].[2]

Protocol:

-

Setup: 3-neck flask with thermometer and addition funnel.

-

Dissolution: Dissolve 3-chloro-4-hydroxybenzaldehyde (from Step 1) in Glacial Acetic Acid.

-

Nitration: Prepare a solution of

(70%, 1.1 eq) in Acetic Acid. Add this mixture dropwise to the substrate solution while maintaining the temperature between 10°C and 15°C.-

Note: The reaction is exothermic. Active cooling is mandatory.

-

-

Reaction: Stir at room temperature for 2 hours. The solution usually turns yellow/orange.

-

Quenching: Pour the mixture onto crushed ice. The nitro compound will precipitate as a yellow solid.

-

Workup: Filter the solid and wash with cold water to remove acid traces.

-

Purification: Recrystallize from ethanol/water.

-

Target Yield: 75-80%[5]

-

Appearance: Yellow crystalline solid.

-

Data Summary Table

| Parameter | Step 1: Chlorination | Step 2: Nitration |

| Substrate | 4-Hydroxybenzaldehyde | 3-Chloro-4-hydroxybenzaldehyde |

| Reagent | ||

| Solvent | Glacial Acetic Acid | Glacial Acetic Acid |

| Temp | < 20°C | 10–15°C |

| Major Impurity | 3,5-Dichlorobenzaldehyde | 3-Chloro-4-hydroxybenzoic acid (Oxidation) |

| Typical Yield | 85–90% | 75–80% |

Process Workflow & Logic

Caption: Operational workflow emphasizing Quality Control (QC) points to prevent over-chlorination and oxidation.

Safety and Scale-Up Considerations

Thermal Runaway Risks

-

Nitration: The introduction of the nitro group is highly exothermic. On a larger scale (multi-gram to kilogram), the addition of nitric acid must be metered based on reactor temperature, not time. Accumulation of unreacted nitric acid at low temperatures followed by a sudden warm-up can lead to a thermal runaway [4].

-

Chlorination:

reacts violently with water. Ensure all solvents are dry. The off-gassing of

Impurity Profile Management

-

Benzoic Acid Formation: If the aldehyde peak in IR (

) diminishes and a broad -OH stretch appears, the aldehyde has oxidized. Reduce the concentration of nitric acid or lower the temperature. -

Ipso-Substitution: In rare cases, the nitro group can displace the chlorine (ipso-attack) if the acid concentration is too high. This confirms the necessity of the "Chlorine First" route, as the reverse (displacing a nitro with chlorine) is chemically unlikely under these conditions.

References

-

BenchChem Technical Support. (2025).[3] Chlorination of Diketones and Phenols with Sulfuryl Chloride. Retrieved from

-

Indian Academy of Sciences. (2014). A new synthesis of Entacapone and report on related studies. Journal of Chemical Sciences. Retrieved from

-

European Patent Office. (2014). Process for the preparation of Entacapone intermediates. Patent EP1699753. Retrieved from

-

Learmonth, D.A., et al. (2003).[8][9] Synthesis of 3-hydroxy-4-nitrobenzaldehyde. GB Patent 2377934. Cited in ChemicalBook. Retrieved from

-

GuideChem. (2020). Synthesis and application of 3-Chloro-4-hydroxybenzaldehyde. Retrieved from

Sources

- 1. 4-Hydroxybenzaldehyde: Structure, Synthesis, Applications, and Safety - China Chemical Manufacturer [longchangextracts.com]

- 2. oldsciparks.lbp.world [oldsciparks.lbp.world]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. ia800607.us.archive.org [ia800607.us.archive.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. 3-Hydroxy-4-nitrobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 9. mdpi.com [mdpi.com]

physical and chemical characteristics of 3-Chloro-4-hydroxy-5-nitrobenzaldehyde

Technical Profile: 3-Chloro-4-hydroxy-5-nitrobenzaldehyde [1][2][3][4]

Part 1: Executive Summary

3-Chloro-4-hydroxy-5-nitrobenzaldehyde (CAS: 198555-61-4) is a specialized trisubstituted benzaldehyde derivative serving as a critical intermediate in the synthesis of S-nitrosoglutathione reductase (GSNOR) inhibitors . Its structural uniqueness lies in the "push-pull" electronic environment created by the electron-donating hydroxyl group at the para position relative to the aldehyde, flanked by an electron-withdrawing nitro group and a chlorine atom. This specific substitution pattern makes it a highly reactive scaffold for constructing complex pharmacophores, particularly those targeting inflammatory and respiratory disorders (e.g., Cystic Fibrosis, Asthma) via the modulation of nitric oxide (NO) signaling pathways.

Part 2: Chemical Identity & Structure

| Parameter | Details |

| IUPAC Name | 3-Chloro-4-hydroxy-5-nitrobenzaldehyde |

| CAS Number | 198555-61-4 |

| Molecular Formula | C₇H₄ClNO₄ |

| Molecular Weight | 201.56 g/mol |

| SMILES | O=Cc1cc(Cl)c(O)c(N(=O)=O)c1 |

| Structural Class | Halogenated Nitro-Phenolic Aldehyde |

Electronic Structure Analysis

The molecule exhibits a highly polarized electronic structure:

-

Acidic Phenol (C4-OH): The acidity of the phenolic proton is significantly enhanced (pKa < 7.0) by the ortho-nitro group (inductive and resonance withdrawal) and the ortho-chloro group (inductive withdrawal). This makes the phenolate anion stable and a viable nucleophile.

-

Electrophilic Carbonyl (C1-CHO): The aldehyde carbon is deactivated by the electron-withdrawing nature of the ring substituents, making it susceptible to condensation reactions (e.g., with amines or active methylenes).

-

Steric Crowding: The 3,4,5-substitution pattern creates a crowded environment around the hydroxyl group, influencing the regioselectivity of downstream derivatizations.

Part 3: Synthesis & Reaction Engineering

The primary synthesis route involves the regioselective nitration of 3-chloro-4-hydroxybenzaldehyde. This reaction exploits the directing effects of the substituents: the hydroxyl group (strongly activating, ortho/para directing) dominates the orientation, directing the incoming nitro group to the vacant ortho position (C5), which is also meta to the aldehyde and meta to the chlorine.

Synthesis Protocol (Based on WO2011038204A1)

-

Starting Material: 3-Chloro-4-hydroxybenzaldehyde (CAS 2420-16-8).[5]

-

Reagents: Fuming Nitric Acid (HNO₃), Glacial Acetic Acid (AcOH) or Sulfuric Acid (H₂SO₄).

-

Procedure:

-

Dissolve 3-chloro-4-hydroxybenzaldehyde in glacial acetic acid.

-

Cool to 0–5°C to control exotherm.

-

Add fuming nitric acid dropwise. The reaction is driven by the formation of the nitronium ion (

). -

Stir at room temperature until TLC indicates consumption of starting material.

-

Quench: Pour into ice water to precipitate the product.[6]

-

Purification: Recrystallize from Ethanol/Water or purify via flash chromatography if regioisomers (rare due to directing effects) are present.

-

Reaction Pathway Diagram

Caption: Electrophilic aromatic substitution pathway for the regioselective synthesis of 3-Chloro-4-hydroxy-5-nitrobenzaldehyde.

Part 4: Physical & Chemical Characteristics

Due to the specific nature of this intermediate, some physical constants are derived from high-fidelity structural analogs (e.g., 3-nitro-4-hydroxybenzaldehyde) where experimental data is proprietary.

Physical Properties Table

| Property | Value / Description | Source/Note |

| Appearance | Yellow crystalline solid | Consistent with nitro-phenols |

| Melting Point | 140 – 160 °C (Estimated) | Analogous to 3-nitro-4-hydroxybenzaldehyde (142°C) |

| Solubility (Water) | Low (< 1 mg/mL) | Hydrophobic aromatic core |

| Solubility (Organic) | High in DMSO, DMF, Ethanol | Polar aprotic solvents preferred |

| pKa (Phenol) | ~ 4.5 – 5.5 | Enhanced acidity due to -NO₂ and -Cl |

| Stability | Stable under ambient conditions | Light sensitive (Nitro group) |

Chemical Reactivity Profile

-

Condensation Reactions: The aldehyde group readily undergoes Claisen-Schmidt condensations. For example, reaction with acetophenones yields chalcones, a key step in generating GSNOR inhibitors (e.g., Compound 120 in WO2011038204).

-

Nucleophilic Aromatic Substitution (SɴAr): While the C3-Cl is deactivated, the presence of the ortho-nitro group activates the ring. Under forcing conditions, the chlorine or the nitro group could potentially be displaced by strong nucleophiles, though the phenolate anion usually protects the ring from attack.

-

Redox Activity: The nitro group can be reduced to an amine (using Fe/HCl or H₂/Pd), yielding 3-amino-5-chloro-4-hydroxybenzaldehyde , a precursor for benzoxazoles.

Part 5: Spectral Characterization (Theoretical)

Researchers verifying the identity of CAS 198555-61-4 should look for the following spectral signatures:

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ ~9.8 ppm (s, 1H): Aldehyde proton (-CH O).

-

δ ~8.1 ppm (d, J~2 Hz, 1H): Aromatic proton at C6 (ortho to NO₂, meta to Cl). Deshielded by NO₂.

-

δ ~7.8 ppm (d, J~2 Hz, 1H): Aromatic proton at C2 (ortho to Cl, meta to NO₂).

-

δ >10.0 ppm (br s, 1H): Phenolic -OH (often broad or exchanged out, shifted downfield due to intramolecular H-bonding with NO₂).

-

-

IR Spectrum (FT-IR):

-

~3200-3400 cm⁻¹: O-H stretch (broad).

-

~1680-1700 cm⁻¹: C=O stretch (Aldehyde).

-

~1530 & 1350 cm⁻¹: N-O stretch (Nitro group, asymmetric/symmetric).

-

~700-800 cm⁻¹: C-Cl stretch.

-

Part 6: Safety & Handling (GHS)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| STOT-SE | H335 | May cause respiratory irritation. |

Protocol:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Ventilation: Handle primarily in a fume hood to avoid inhalation of dust.

-

Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) if possible to prevent oxidation of the aldehyde over long periods.

References

-

Sun, X., et al. (2011). Novel dihydropyrimidin-2(1H)-one compounds as S-nitrosoglutathione reductase inhibitors. World Intellectual Property Organization. WO2011038204A1 .

- Source for synthesis pathway (Intermediate 59)

-

PubChem Database.3-Chloro-4-hydroxy-5-nitrobenzaldehyde (Compound Summary).

-

Source for structural identifiers and computed properties.[7]

-

-

BLD Pharm. Product Datasheet: 3-Chloro-4-hydroxy-5-nitrobenzaldehyde (CAS 198555-61-4).[1][2]

- Verification of commercial availability and CAS registry number.

Sources

- 1. 873983-83-6|4-Chloro-5-hydroxy-2-nitrobenzaldehyde|BLD Pharm [bldpharm.com]

- 2. 40256-81-3|Methyl 3-chloro-4-hydroxy-5-nitrobenzoate|BLD Pharm [bldpharm.com]

- 3. WO2020228649A1 - å代çè¯åºä¸ç¯åºå¡å¶ç±»è¡çç©ï¼å ¶å¶æ³ä¸å»è¯ä¸çç¨é - Google Patents [patents.google.com]

- 4. WO2020228649A1 - å代çè¯åºä¸ç¯åºå¡å¶ç±»è¡çç©ï¼å ¶å¶æ³ä¸å»è¯ä¸çç¨é - Google Patents [patents.google.com]

- 5. 3-Chloro-4-hydroxybenzaldehyde(2420-16-8) 1H NMR [m.chemicalbook.com]

- 6. oldsciparks.lbp.world [oldsciparks.lbp.world]

- 7. 4-Chloro-3-hydroxy-5-nitrobenzamide | C7H5ClN2O4 | CID 131986545 - PubChem [pubchem.ncbi.nlm.nih.gov]

Thermodynamics and Practical Solubility Profiling of 3-Chloro-4-hydroxy-5-nitrobenzaldehyde in Organic Solvents

Executive Summary

For researchers and process chemists developing active pharmaceutical ingredients (APIs), understanding the solvation thermodynamics of highly functionalized aromatic intermediates is critical. This whitepaper provides an in-depth technical analysis of the solubility profile of 3-Chloro-4-hydroxy-5-nitrobenzaldehyde . By deconstructing its structural thermodynamics and mapping its behavior across various organic solvents, this guide establishes self-validating experimental workflows for both high-throughput solubility screening and anti-solvent crystallization.

Molecular Thermodynamics & Solvation Mechanics

The chemical structure of 3-Chloro-4-hydroxy-5-nitrobenzaldehyde (CAS: 98555-61-4)[1] presents a complex interplay of intermolecular and intramolecular forces. The benzene ring is heavily substituted with a formyl group (-CHO), a chlorine atom (-Cl), a hydroxyl group (-OH), and a nitro group (-NO2).

Mechanistic Insight:

The positioning of the strongly electron-withdrawing nitro group ortho to the hydroxyl group significantly increases the acidity of the phenolic proton. This makes the molecule an exceptionally strong hydrogen-bond donor. Consequently, the solid-state crystal lattice is held together by robust intermolecular hydrogen bonds. To achieve solvation, the chosen organic solvent must possess sufficient hydrogen-bond accepting capacity (high

When introduced to a solvent, the thermodynamic pathway favors dissolution only if the free energy of solvation (

Thermodynamic pathway of crystal lattice disruption and solvation.

Solubility Profiling in Organic Solvents

Based on the thermodynamic principles outlined above and empirical reaction data, the solubility of 3-Chloro-4-hydroxy-5-nitrobenzaldehyde varies drastically across different solvent classes.

-

Protic Solvents (e.g., Ethanol): Ethanol provides a moderate dielectric environment. In synthetic applications, such as the preparation of S-nitrosoglutathione reductase inhibitors, the compound is successfully refluxed in ethanol at 78°C[2]. This indicates a steep temperature-dependent solubility curve, making ethanol an ideal candidate for cooling crystallization.

-

Aprotic Ethers (e.g., 1,4-Dioxane): Despite having a very low bulk dielectric constant (

), 1,4-dioxane provides excellent solubility. The two ether oxygens act as strong localized hydrogen-bond acceptors, perfectly neutralizing the acidic phenolic proton of the solute. This makes it an optimal solvent for palladium-catalyzed cross-coupling reactions at lower temperatures[3].

Quantitative Data Summary

Note: The following table synthesizes estimated solubility ranges based on solvation thermodynamics and standard process chemistry parameters.

| Solvent Class | Specific Solvent | Dielectric Constant ( | Solvation Mechanism | Est. Solubility (25°C) | Est. Solubility (60°C) |

| Aqueous | Water | 80.1 | Poor H-bond matching (Hydrophobic ring) | < 1 mg/mL | < 5 mg/mL |

| Aliphatic | Hexane | 1.9 | Non-polar, no H-bonding | < 0.1 mg/mL | < 0.5 mg/mL |

| Protic | Ethanol | 24.5 | Protic H-bonding | 10 - 20 mg/mL | > 50 mg/mL |

| Aprotic Ether | 1,4-Dioxane | 2.2 | Aprotic, strong local H-bond acceptor | 20 - 40 mg/mL | > 100 mg/mL |

| Polar Aprotic | DMF | 36.7 | Strong dipole & H-bond acceptor | > 100 mg/mL | > 200 mg/mL |

Experimental Workflows for Solubility Determination & Crystallization

To ensure data integrity, all workflows must be designed as self-validating systems . A common pitfall in solubility screening is mistaking a kinetic metastable state (supersaturation) for true thermodynamic equilibrium.

Self-validating high-throughput solubility screening workflow.

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

-

Solvent Preparation: Dispense 5.0 mL of the target organic solvent into a 10 mL thermostatic glass vial.

-

Saturation: Add 3-Chloro-4-hydroxy-5-nitrobenzaldehyde incrementally until a visible suspension remains.

-

Causality: Maintaining excess solid is mandatory to establish the chemical potential equilibrium between the solid crystal phase and the solvated phase.

-

-

Equilibration: Seal the vial and agitate at 300 rpm using a thermostatic shaker at 25.0 ± 0.1 °C.

-

Self-Validation Checkpoint (Crucial): Extract 100 µL aliquots at

hours and-

Causality: Comparing these two time points confirms that true thermodynamic saturation has been achieved. If the HPLC concentration variance is

, equilibrium is validated; otherwise, agitation must continue.

-

-

Phase Separation: Centrifuge the aliquots at 10,000 rpm for 10 minutes at the exact experimental temperature to prevent premature precipitation.

-

Quantification: Dilute the supernatant with the mobile phase and analyze via HPLC-UV at 254 nm.

Protocol 2: Anti-Solvent Crystallization Workflow

-

Dissolution: Dissolve the crude compound in a minimum volume of a "good" solvent (e.g., DMF) at 50°C.

-

Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove insoluble impurities and prevent heterogeneous nucleation.

-

Anti-Solvent Addition: Slowly add a "poor" solvent (e.g., cold water or heptane) dropwise under continuous stirring.

-

Causality: The anti-solvent drastically lowers the mixture's bulk dielectric constant and disrupts the solvent-solute hydrogen bonds, forcing the system into the metastable zone and inducing nucleation.

-

-

Aging: Allow the suspension to age for 4 hours at 5°C to maximize crystal growth and yield.

-

Self-Validation Checkpoint: Mother Liquor Analysis. After filtration of the crystallized product, analyze the mother liquor via HPLC. If the concentration of the solute in the mother liquor matches the theoretical solubility limit of the solvent/anti-solvent mixture at 5°C, the crystallization process has successfully reached its maximum thermodynamic yield.

References

-

Title: 98555-61-4 | 3-Chloro-4-hydroxy-5-nitrobenzaldehyde | BLD Pharm Source: bldpharm.com URL: 1

-

Title: US8741915B2 - Dihydropyrimidin-2(1H)-one compounds as S-nitrosoglutathione reductase inhibitors Source: google.com (Google Patents) URL: 2

-

Title: WO2020228649A1 - 取代的苯基丙烯基吡啶类衍生物,其制法与医药上的用途 (Substituted phenylpropenylpyridine derivatives, preparation method and medical use thereof) Source: google.com (Google Patents) URL: 3

Sources

- 1. 98555-61-4|3-Chloro-4-hydroxy-5-nitrobenzaldehyde|BLD Pharm [bldpharm.com]

- 2. US8741915B2 - Dihydropyrimidin-2(1H)-one compounds as S-nitrosoglutathione reductase inhibitors - Google Patents [patents.google.com]

- 3. WO2020228649A1 - å代çè¯åºä¸ç¯åºå¡å¶ç±»è¡çç©ï¼å ¶å¶æ³ä¸å»è¯ä¸çç¨é - Google Patents [patents.google.com]

The Aldehyde Group in 3-Chloro-4-hydroxy-5-nitrobenzaldehyde: A Technical Deep Dive

Executive Summary & Chemical Profile[1][2]

3-Chloro-4-hydroxy-5-nitrobenzaldehyde represents a highly functionalized aromatic scaffold where the reactivity of the aldehyde group is dictated by a complex interplay of electronic effects. Unlike simple benzaldehydes, this molecule functions as a "push-pull" system depending on the pH of the reaction medium.

For researchers in drug discovery—specifically those targeting kinase inhibitors (e.g., Tyrphostins) or COMT inhibitors—understanding the nuance of the 4-hydroxyl group's acidity is the key to controlling the aldehyde's reactivity.

Electronic Environment Analysis

The aldehyde carbon is the focal point of three competing electronic forces:

-

Aldehyde (-CHO): Inherently electrophilic, susceptible to nucleophilic attack.

-

Nitro (-NO₂ at C5) & Chloro (-Cl at C3): Strong Electron Withdrawing Groups (EWG). Through inductive (

) and resonance ( -

Hydroxyl (-OH at C4): A strong Electron Donating Group (EDG). However, its behavior is binary:

-

Neutral State (Acidic pH): Weak donation. The aldehyde remains highly reactive.[1]

-

Anionic State (Basic pH): Due to the flanking EWGs (Cl and NO₂), this phenol is highly acidic (predicted pKa

4.0–5.0). In basic conditions (e.g., Knoevenagel catalysis), it deprotonates to the phenoxide . The phenoxide strongly donates electrons into the ring (

-

The Critical Insight: Despite the phenoxide formation, the strong withdrawal from the ortho-nitro group prevents complete deactivation. The molecule remains reactive enough for condensation, but the reaction kinetics are distinct from non-acidic benzaldehydes.

Mechanistic Analysis: The "Push-Pull" Reactivity

The following diagram illustrates the resonance competition that dictates the electrophilicity of the carbonyl carbon.

Figure 1: Electronic Push-Pull Map. The Nitro group plays a dual role: it activates the aldehyde directly while simultaneously stabilizing the phenoxide, which indirectly modulates aldehyde reactivity.

Key Reactions & Experimental Protocols

A. Knoevenagel Condensation (Synthesis of Tyrphostin Analogs)

This is the most critical reaction for this scaffold in drug development. The condensation with active methylene compounds (e.g., malononitrile) yields benzylidenemalononitriles, which are potent EGFR kinase inhibitors.

Challenge: Standard basic catalysts (piperidine/pyridine) will instantly deprotonate the phenol. Solution: Use a buffered system or a catalytic amount of weak base to maintain equilibrium.

Protocol: Synthesis of 3-Chloro-4-hydroxy-5-nitrobenzylidenemalononitrile

Reference Standard: Adapted from protocols for 5-nitrovanillin [1, 2].

Reagents:

-

3-Chloro-4-hydroxy-5-nitrobenzaldehyde (1.0 eq)

-

Malononitrile (1.1 eq)[2]

-

Ethanol (Solvent, 10 mL/g)

-

Catalyst:

-Alanine (0.1 eq) or Ammonium Acetate (0.1 eq)

Step-by-Step Workflow:

-

Dissolution: Charge a round-bottom flask with the aldehyde and ethanol. Stir at room temperature until partially dissolved.

-

Addition: Add malononitrile in one portion.

-

Catalysis: Add the catalyst (

-alanine is preferred for acidic substrates to prevent tarring). -

Reflux: Heat the mixture to reflux (

) for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). The aldehyde spot will disappear, and a highly colored (yellow/orange) product spot will appear. -

Workup: Cool the reaction mixture to

. The product often precipitates directly due to the planar conjugated system. -

Purification: Filter the solid. Wash with cold ethanol. Recrystallize from Ethanol/Water (9:1) if necessary.

Data Table: Expected Outcomes

| Parameter | Value | Notes |

|---|---|---|

| Yield | 85–92% | High yield due to strong EWG activation. |

| Appearance | Yellow/Orange Needles | Typical for nitro-conjugated systems. |

| Melting Point | >180°C | High crystallinity. |

| 1H NMR | Vinyl proton

B. Schiff Base Formation (Ligand Synthesis)

The aldehyde reacts with primary amines to form imines (Schiff bases).[3] These are often used as ligands for metal complexes or intermediates for reduction to secondary amines.

Protocol:

-

Mix: Equimolar amounts of aldehyde and primary amine (e.g., aniline derivative) in absolute ethanol.

-

Catalyst: Add 2–3 drops of Glacial Acetic Acid. (Acid catalysis is crucial here to activate the carbonyl without fully protonating the amine).

-

Reflux: 3–6 hours.

-

Isolation: The Schiff base of this nitro-derivative is prone to hydrolysis. Isolate quickly by cooling and filtration. Store under inert atmosphere.

Synthesis Pathway Visualization[6]

The following diagram outlines the workflow for converting the aldehyde into a bioactive Tyrphostin-like inhibitor.

Figure 2: Synthetic workflow for Knoevenagel condensation targeting kinase inhibitor scaffolds.

Safety & Handling (E-E-A-T)

-

Skin Sensitizer: Nitro-benzaldehydes are potent sensitizers. Double-gloving (Nitrile) is mandatory.

-

Acidity: The compound is acidic enough to corrode spatulas over time; use glass or plastic tools.

-

Explosion Hazard: While the aldehyde itself is stable, polynitro derivatives are explosive. This mono-nitro compound is stable but should not be heated to dryness in the presence of strong bases.

References

-

Synthesis of Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde. Journal of Chemical and Pharmaceutical Research. (2015). Validated Protocol for Nitro-Vanillin derivatives.

-

Knoevenagel condensation of 4-nitrobenzaldehyde. ResearchGate / BenchChem Technical Guide. (2025). General reactivity of nitro-benzaldehydes.

-

Properties of 3-bromo-4-hydroxy-5-nitrobenzaldehyde (Analog). EPA CompTox Chemicals Dashboard. Provides pKa and physical property estimates for the halo-nitro-hydroxy scaffold.

-

Synthesis of 3,4-Dihydroxy-5-nitrobenzaldehyde (Entacapone Intermediate). PrepChem. Demonstrates the stability of the nitro-hydroxy-benzaldehyde core under reflux.

Sources

Methodological & Application

use of 3-Chloro-4-hydroxy-5-nitrobenzaldehyde in pharmaceutical intermediate synthesis

Application Note: Pharmaceutical Synthesis Using 3-Chloro-4-hydroxy-5-nitrobenzaldehyde

Part 1: Executive Summary & Chemical Profile

3-Chloro-4-hydroxy-5-nitrobenzaldehyde (CAS: 98555-61-4) is a highly functionalized aromatic building block critical to the discovery and development of novel therapeutics, specifically S-nitrosoglutathione reductase (GSNOR) inhibitors and analogs of catechol-O-methyltransferase (COMT) inhibitors.

Unlike simple benzaldehydes, this molecule offers four distinct orthogonal reactive handles—an aldehyde, a phenol, a nitro group, and an aryl chloride—allowing for high-density functionalization in late-stage medicinal chemistry.

Chemical Identity

| Property | Specification |

| CAS Number | 98555-61-4 |

| IUPAC Name | 3-Chloro-4-hydroxy-5-nitrobenzaldehyde |

| Molecular Formula | C₇H₄ClNO₄ |

| Molecular Weight | 201.56 g/mol |

| Appearance | Yellow to orange crystalline powder |

| Solubility | Soluble in DMSO, DMF, Ethanol; Sparingly soluble in water |

| Key Hazards | Skin/Eye Irritant (H315, H319); STOT SE 3 (H335) |

Part 2: Strategic Application – GSNOR Inhibitor Synthesis

The primary pharmaceutical application of this intermediate is in the synthesis of dihydropyrimidin-2(1H)-one derivatives , a class of potent GSNOR inhibitors investigated for the treatment of cystic fibrosis, asthma, and chronic obstructive pulmonary disease (COPD) [1].

The following protocol details the Biginelli-type cyclocondensation , a critical step where the aldehyde moiety of the intermediate establishes the core pharmacophore.

Mechanism of Action

The reaction exploits the electrophilicity of the aldehyde (C-1) to condense with a urea derivative and an enolizable ketone. The presence of the electron-withdrawing nitro group (C-5) and chlorine (C-3) significantly increases the reactivity of the aldehyde, facilitating rapid imine formation while influencing the electronic properties of the final heterocyclic ring.

Experimental Protocol: Cyclocondensation to Dihydropyrimidinone Scaffold

Objective: Synthesis of a GSNOR inhibitor scaffold via acid-catalyzed condensation.

Reagents:

-

Starting Material: 3-Chloro-4-hydroxy-5-nitrobenzaldehyde (1.0 eq)[1]

-

Ketone Component: 1,2-Diphenylethanone (1.0 eq) (or substituted acetophenone)

-

Urea Source: Urea (3.0 eq)

-

Solvent: Ethanol (Absolute)

Step-by-Step Methodology:

-

Charge: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3-Chloro-4-hydroxy-5-nitrobenzaldehyde (150 mg, 0.74 mmol) and 1,2-diphenylethanone (146 mg, 0.74 mmol) in Ethanol (3.0 mL).

-

Activation: Add Urea (134 mg, 2.23 mmol) to the mixture.

-

Catalysis: Dropwise add Concentrated HCl (0.5 mL). Note: The acid acts as a Brønsted catalyst to activate the aldehyde carbonyl and the ketone enol.

-

Reflux: Heat the reaction mixture to 78°C (Reflux) and maintain for 45 hours .

-

Process Control: Monitor via TLC (Mobile Phase: 50% EtOAc/Hexanes) or LC-MS. Look for the disappearance of the aldehyde peak (approx. retention time shift due to ring closure).

-

-

Workup: Cool the mixture to room temperature (20–25°C).

-

Concentration: Remove volatiles under reduced pressure (Rotary Evaporator, 40°C bath).

-

Purification: The crude residue typically requires purification via Preparative HPLC or Flash Column Chromatography (Silica Gel, Gradient 0–60% EtOAc in Hexanes) to isolate the target dihydropyrimidinone.

Expected Yield: 40–50% (unoptimized); >75% (optimized).

Part 3: Visualization of Reaction Pathways

The following diagram illustrates the chemical logic flow, from the precursor through the cyclization pathway, highlighting the role of each functional group.

Caption: Reaction pathway for the synthesis of GSNOR inhibitors using 3-Chloro-4-hydroxy-5-nitrobenzaldehyde, highlighting the Biginelli-type cyclocondensation mechanism.

Part 4: Secondary Application – Knoevenagel Condensation

Beyond heterocyclic synthesis, this intermediate is frequently used to generate styryl derivatives (substituted cinnamates/nitriles) which serve as Michael acceptors in drug discovery.

Protocol Summary:

-

Conditions: React intermediate with Malononitrile or Ethyl Cyanoacetate (1.1 eq).

-

Base: Piperidine (cat.) or Ammonium Acetate.

-

Solvent: Ethanol or Toluene (with Dean-Stark trap).

-

Outcome: The electron-deficient nature of the ring (due to -NO₂ and -Cl) drives this reaction to completion rapidly (often <2 hours), yielding high-purity crystalline solids often without chromatography.

Part 5: Safety & Handling (Trustworthiness)

Working with nitro-benzaldehydes requires strict adherence to safety protocols due to potential energetic decomposition and sensitization risks.

Risk Assessment Matrix:

| Hazard | Control Measure |

|---|---|

| Skin Sensitization | Double nitrile gloves; strictly avoid dust generation. |

| Thermal Instability | Do not heat neat material above 100°C. Nitro compounds can decompose exothermically. |

| Acid Compatibility | Compatible with mineral acids (HCl, H₂SO₄) but avoid mixing with strong reducing agents (hydrazine, metal hydrides) unless under controlled reduction conditions. |

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The aldehyde is susceptible to autoxidation to the carboxylic acid (3-chloro-4-hydroxy-5-nitrobenzoic acid) upon prolonged air exposure.

Part 6: References

-

Sun, X., et al. (2014). Dihydropyrimidin-2(1H)-one compounds as S-nitrosoglutathione reductase inhibitors. U.S. Patent No. 8,741,915.[4] Washington, DC: U.S. Patent and Trademark Office.

-

BLD Pharm. (2023). Product Safety Data Sheet: 3-Chloro-4-hydroxy-5-nitrobenzaldehyde.

-

PubChem. (2023). Compound Summary: 3-Chloro-4-hydroxy-5-nitrobenzaldehyde.[5][1][6][7][8] National Library of Medicine.

Sources

- 1. CAS:3011-34-5, 4-羟基-3-硝基苯甲醛-毕得医药 [bidepharm.com]

- 2. WO2011038204A1 - Novel dihydropyrimidin-2(1h)-one compounds as s-nitrosoglutathione reductase inhibitors - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. US8741915B2 - Dihydropyrimidin-2(1H)-one compounds as S-nitrosoglutathione reductase inhibitors - Google Patents [patents.google.com]

- 5. 40256-81-3|Methyl 3-chloro-4-hydroxy-5-nitrobenzoate|BLD Pharm [bldpharm.com]

- 6. 98555-61-4|3-Chloro-4-hydroxy-5-nitrobenzaldehyde|BLD Pharm [bldpharm.com]

- 7. 3-chloro-4-hydroxy-5-nitrobenzaldehyde (CAS No. 98555-61-4) Suppliers @ ChemicalRegister.com [chemicalregister.com]

- 8. 3011-34-5|4-Hydroxy-3-nitrobenzaldehyde|BLD Pharm [bldpharm.com]

Application Note: 3-Chloro-4-hydroxy-5-nitrobenzaldehyde as a Precursor for Schiff Base Synthesis

Abstract

This application note details the optimized protocol for utilizing 3-Chloro-4-hydroxy-5-nitrobenzaldehyde (3C4H5NB) as a core scaffold in the synthesis of bioactive Schiff bases (azomethines). Unlike simple benzaldehydes, 3C4H5NB possesses a unique "push-pull" electronic architecture due to the flanking electron-withdrawing nitro (-NO₂) and chloro (-Cl) groups around the electron-donating hydroxyl (-OH) moiety. This configuration not only enhances the electrophilicity of the carbonyl carbon but also establishes a stable ortho-hydroxy pharmacophore capable of keto-enol tautomerism and metal chelation. This guide provides a validated synthetic workflow, mechanistic insights, and characterization standards for developing antimicrobial and anticancer candidates derived from this precursor.

Chemical Profile & Reactivity[1][2][3][4]

The "Privileged Scaffold" Rationale

The selection of 3C4H5NB is driven by three critical structural features that enhance the biological efficacy of the resulting Schiff bases:

-

Electronic Activation: The -NO₂ (position 5) and -Cl (position 3) groups are strong electron-withdrawing groups (EWG). They significantly decrease electron density at the carbonyl carbon (position 1), making it highly susceptible to nucleophilic attack by primary amines.

-

Lipophilicity Modulation: The chlorine atom enhances the lipophilicity (LogP) of the molecule, facilitating passive diffusion across microbial cell walls—a critical factor for antimicrobial agents.

-

Chelation Potential: The 4-hydroxy group, when adjacent to the formed imine bond (-C=N-), creates an

-bidentate pocket. This allows for the formation of stable transition metal complexes (e.g., Cu(II), Co(II)), which often exhibit superior bioactivity compared to the free ligand [1].

Physical Properties[1][5]

-

Molecular Formula: C₇H₄ClNO₄

-

Molecular Weight: 201.56 g/mol

-

Appearance: Yellow to orange crystalline solid (due to extended conjugation from the nitro group).

-

Solubility: Soluble in hot ethanol, methanol, DMSO, and DMF; sparingly soluble in water.

Experimental Protocol: Schiff Base Condensation

Materials & Reagents[3][6]

-

Precursor: 3-Chloro-4-hydroxy-5-nitrobenzaldehyde (≥97% purity).

-

Nucleophile: Primary aromatic or aliphatic amine (e.g., Aniline derivatives, Isoniazid, Semicarbazide).

-

Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH). Note: Ethanol is preferred for green chemistry compliance.

-

Catalyst: Glacial Acetic Acid (AcOH).

-

Equipment: Round-bottom flask (100 mL), Reflux condenser, Magnetic stirrer, Heating mantle, Buchner funnel.

Optimized Synthesis Workflow

The following protocol uses acid-catalyzed dehydration to drive the equilibrium toward the Schiff base (imine).

Step-by-Step Procedure:

-

Precursor Dissolution: Dissolve 1.0 mmol of 3-Chloro-4-hydroxy-5-nitrobenzaldehyde in 15 mL of absolute ethanol in a round-bottom flask. Stir at room temperature until fully dissolved.

-

Amine Addition: Add 1.0 mmol (equimolar ratio) of the selected primary amine dropwise to the solution.

-

Catalysis: Add 2–3 drops of glacial acetic acid.

-

Scientific Rationale: The acid protonates the carbonyl oxygen, increasing its electrophilicity and facilitating the initial nucleophilic attack by the amine [2].

-

-

Reflux: Attach the condenser and reflux the mixture at 70–80°C for 3–6 hours.

-

Monitoring: Monitor reaction progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3) as the mobile phase. Look for the disappearance of the aldehyde spot.

-

-

Precipitation: Cool the reaction mixture to room temperature. If precipitation does not occur immediately, pour the mixture onto crushed ice (approx. 50g) with vigorous stirring.

-

Isolation: Filter the solid precipitate using a Buchner funnel under vacuum. Wash with cold ethanol (2 x 5 mL) to remove unreacted starting materials.

-

Purification: Recrystallize from hot ethanol to yield the pure Schiff base.

Visualization: Experimental Workflow

Caption: Figure 1. Step-by-step experimental workflow for acid-catalyzed Schiff base synthesis.

Reaction Mechanism

The formation of the azomethine bond (-CH=N-) proceeds via a nucleophilic addition-elimination pathway. The presence of the nitro group at the 5-position stabilizes the transition state but also requires careful pH control to prevent the amine from becoming protonated (and thus non-nucleophilic) before it attacks.

Mechanistic Pathway

-

Protonation: Acid catalyst protonates the aldehyde oxygen.

-

Attack: Amine lone pair attacks the carbonyl carbon.

-

Proton Transfer: Formation of the carbinolamine intermediate.

-

Dehydration: Elimination of a water molecule to form the C=N double bond.

Visualization: Mechanistic Pathway

Caption: Figure 2.[1][2] Acid-catalyzed mechanism: Activation, Nucleophilic Attack, and Dehydration.

Characterization & Validation

To ensure the integrity of the synthesized ligand, the following spectroscopic markers must be verified.

Quantitative Data Summary

| Technique | Parameter | Expected Observation | Structural Insight |

| FT-IR | ν(C=N) | 1600 – 1640 cm⁻¹ | Confirms formation of azomethine bond. |

| FT-IR | ν(OH) | 3300 – 3450 cm⁻¹ | Broad band indicates phenolic OH (often H-bonded). |

| ¹H NMR | -CH=N- | δ 8.0 – 9.0 ppm (Singlet) | Diagnostic proton for Schiff base. |

| ¹H NMR | -OH | δ 9.5 – 11.0 ppm (Singlet) | Deshielded phenolic proton (D₂O exchangeable). |

| ¹H NMR | -CHO | Absent (δ ~9.8 ppm) | Disappearance confirms full conversion of aldehyde. |

Troubleshooting Common Issues

-

Oiling Out: If the product forms an oil instead of a solid upon pouring onto ice, re-dissolve in a minimum amount of hot ethanol and scratch the side of the vessel with a glass rod to induce nucleation.

-

Hydrolysis: Schiff bases are reversible. Avoid excess water in the recrystallization step and store the product in a desiccator, as moisture can hydrolyze the imine bond back to the aldehyde and amine.

Applications in Drug Discovery[1]

Antimicrobial Activity

Derivatives of 3C4H5NB have shown significant efficacy against Gram-positive bacteria (S. aureus) and fungi (C. albicans).[3][4] The mechanism involves the adsorption of the Schiff base onto the cell wall, where the azomethine linkage interferes with normal cell processes. The electron-withdrawing nitro group enhances the acidity of the phenol, potentially disrupting the proton gradient across bacterial membranes [3].

Metal Complexation (Metallodrugs)

The 3-Chloro-4-hydroxy-5-nitro substitution pattern is ideal for coordination chemistry.

-

Ligand Type: Bidentate (NO donor) or Tridentate (if the amine has a donor group).

-

Bioactivity: Metal complexes (Cu, Zn, Co) of these ligands often show "chelation theory" enhancement—where the polarity of the metal ion is reduced by the ligand, increasing lipophilicity and cell penetration [4].

References

-

Joshi, K. R., et al. (2015).[5] Synthesis and Spectroscopic and Antimicrobial Studies of Schiff Base Metal Complexes Derived from 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde. Journal of Chemical and Pharmaceutical Research.

-

Hassan, A., et al. (2019). Synthesis and antimicrobial activity of new Schiff bases containing 5-aminopyrazole moiety.[1] Saudi Pharmaceutical Journal.

-

Da Silva, C. M., et al. (2011). Schiff bases: A short review of their antimicrobial activities. Journal of Advanced Research.

-

Akeredolu, O., et al. (2024). Synthesis and Antimicrobial Activity of Nitrobenzaldehyde Schiff base and Complexes. Nigerian Journal of Chemical Research.

-

PubChem Database. (2023). Compound Summary: 3-Chloro-5-nitrobenzaldehyde (Analogous Precursor Data). National Library of Medicine.

Sources

- 1. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Chloro-5-nitrobenzaldehyde | C7H4ClNO3 | CID 12248973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. SYNTHESIS, CHARACTERIZATION AND ANTI-MICROBIAL ACTIVITIES OF SCHIFF BASE DERIVED FROM 2-AMINOBENZENETHIOL AND 4-NITROBENZALDEHYDE AND ITS Mn(II), Fe(II) AND Co(II) COMPLEXES | FUDMA JOURNAL OF SCIENCES [fjs.fudutsinma.edu.ng]

- 5. cpd.hmu.edu.krd [cpd.hmu.edu.krd]

Application Note: Optimized GC-MS Analysis of 3-Chloro-4-hydroxy-5-nitrobenzaldehyde via Two-Step Derivatization

This Application Note is structured to guide researchers through the precise derivatization and analysis of 3-Chloro-4-hydroxy-5-nitrobenzaldehyde. It deviates from standard templates to prioritize the specific chemical challenges posed by this multi-functional analyte.

Executive Summary

The analysis of 3-Chloro-4-hydroxy-5-nitrobenzaldehyde by Gas Chromatography-Mass Spectrometry (GC-MS) is complicated by its high polarity and thermal instability. The presence of a phenolic hydroxyl group, an aldehyde, and a nitro group creates a "perfect storm" for poor chromatographic behavior, including peak tailing, adsorption, and thermal degradation. This guide details a robust two-step derivatization protocol (Methoximation followed by Silylation) that ensures quantitative reliability, structural stability, and high sensitivity.

Chemical Strategy & Rationale

Direct injection of this analyte is not recommended. The phenolic proton is acidic and prone to hydrogen bonding with silanol groups in the GC liner and column. Furthermore, the aldehyde group can undergo keto-enol tautomerization or oxidation, leading to multiple peaks and inconsistent quantification.

The Two-Step Solution

-

Step 1: Methoximation (The "Locking" Step)

-

Reagent: Methoxyamine Hydrochloride (MeOx) in Pyridine.[1][2][3]

-

Mechanism: Converts the carbonyl (aldehyde) into a chemically stable methoxime derivative.[4] This prevents the formation of enol-TMS artifacts and "locks" the aldehyde, preventing oxidation.

-

Note: This reaction produces two geometric isomers (syn and anti), often resulting in two distinct chromatographic peaks for the single analyte.

-

-

Step 2: Silylation (The "Volatilization" Step) [2]

-

Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).

-

Mechanism: Replaces the active phenolic hydrogen with a trimethylsilyl (TMS) group.[2][5]

-

Why TMCS? The steric hindrance caused by the ortho-chloro and meta-nitro groups flanking the hydroxyl group makes the phenol less reactive. TMCS acts as a catalyst to drive the reaction to completion.

-

Reaction Scheme Diagram

The following diagram illustrates the transformation pathway.

Caption: Two-step derivatization pathway converting the polar analyte into a stable TMS-methoxime derivative.

Materials & Reagents

-

Analyte Standard: 3-Chloro-4-hydroxy-5-nitrobenzaldehyde (>97% purity).[6]

-

Derivatization Reagent A: Methoxyamine hydrochloride (20 mg/mL in anhydrous pyridine). Prepare fresh.

-

Derivatization Reagent B: BSTFA + 1% TMCS (Commercial grade, ampouled).

-

Solvent: Anhydrous Pyridine (stored over KOH pellets or molecular sieves).

-

Internal Standard (Optional): 3-Nitrobenzaldehyde-d5 or similar stable isotope.

Experimental Protocol

Sample Preparation

-

Dissolution: Dissolve 1-5 mg of the solid analyte in 1 mL of Methanol or Acetonitrile to create a stock solution.

-

Aliquot: Transfer 50 µL of the stock solution into a 1.5 mL GC autosampler vial (high-recovery glass insert recommended).

-

Drying (CRITICAL): Evaporate the solvent completely under a gentle stream of nitrogen at 40°C. Note: Any residual water will quench the silylation reagent.

Derivatization Workflow

-

Methoximation:

-

Add 50 µL of Reagent A (MeOx/Pyridine) to the dried residue.

-

Cap tightly and vortex for 30 seconds.

-

Incubate at 60°C for 60 minutes .

-

-

Silylation:

-

Add 50 µL of Reagent B (BSTFA + 1% TMCS) directly to the reaction mixture.

-

Cap and vortex.[2]

-

Incubate at 70°C for 45 minutes .

-

Note: The elevated temperature and time are required to overcome steric hindrance from the chloro/nitro groups.

-

-

Final Prep:

Caption: Operational workflow for the preparation of 3-Chloro-4-hydroxy-5-nitrobenzaldehyde for GC-MS.

GC-MS Method Parameters

| Parameter | Setting | Rationale |

| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5MS, HP-5MS), 30m x 0.25mm x 0.25µm | Standard non-polar phase provides excellent separation for TMS derivatives. |

| Carrier Gas | Helium, 1.0 mL/min (Constant Flow) | Standard flow for optimal MS vacuum and separation efficiency. |

| Inlet | Splitless (1 min purge) @ 260°C | Splitless maximizes sensitivity; high temp ensures rapid volatilization of high-boiling derivative. |

| Oven Program | 80°C (1 min) → 15°C/min → 300°C (5 min) | Slow ramp prevents co-elution; high final temp cleans column of derivatization byproducts. |

| Transfer Line | 280°C | Prevents condensation of the analyte before entering the ion source. |

| Ion Source | EI (70 eV) @ 230°C | Standard ionization energy; 230°C minimizes thermal degradation in the source. |

| Scan Range | m/z 50 - 450 | Covers the molecular ion and all significant fragments. |

Results & Discussion

Chromatographic Profile

Users should expect two peaks for the single analyte. This is due to the formation of syn (E) and anti (Z) isomers of the methoxime group.

-

Peak 1 (Minor): Typically the syn isomer.

-

Peak 2 (Major): Typically the anti isomer.

-

Quantification: Sum the areas of both peaks for accurate quantification.

Mass Spectral Interpretation

The derivatized molecule is 3-Chloro-4-(trimethylsilyloxy)-5-nitrobenzaldehyde O-methyloxime .

-

Molecular Formula: C₁₁H₁₅ClN₂O₄Si

-

Molecular Weight: ~302.79 g/mol

Table: Diagnostic Ions for Identification

| m/z (approx) | Identity | Origin/Mechanism |

| 302 | M+ (Molecular Ion) | Intact derivatized molecule. Look for Cl isotope pattern (302/304 in 3:1 ratio). |

| 287 | [M - 15]⁺ | Loss of methyl group (-CH₃) from the TMS moiety. |

| 271 | [M - 31]⁺ | Loss of methoxy group (-OCH₃) from the oxime. |

| 73 | [Si(CH₃)₃]⁺ | Trimethylsilyl cation (Characteristic of all TMS derivatives). |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Response / No Peaks | Moisture contamination. | Ensure sample is completely dry before adding reagents. Use fresh, anhydrous pyridine. |

| Incomplete Derivatization | Steric hindrance from Cl/NO₂ groups. | Increase silylation incubation time to 90 mins or temp to 80°C. Ensure TMCS catalyst is present. |

| Tailing Peaks | Active sites in liner/column. | Replace inlet liner (deactivated wool); trim column; ensure silylation reagent is in excess. |

| Single Peak Only | Incomplete methoximation. | If only one peak appears, check if it matches the underivatized aldehyde (unlikely to elute well) or if isomers co-eluted (check peak width). |

References

-

ResearchGate. (2016). Derivatization of aldehyde and ketone derivatives of phenolic compounds for GC-MS analysis. Retrieved from [Link]

-

National Institutes of Health (NIH). (2025). Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement. Retrieved from [Link]

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]

- 5. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3,4-DIHYDROXY-5-NITRO BENZALDEHYDE Manufacturer in Ankleshwar, 3,4-DIHYDROXY-5-NITRO BENZALDEHYDE Supplier [nigamfinechem.co.in]

- 7. gcms.cz [gcms.cz]

Application Note: HPLC Analysis of 3-Chloro-4-hydroxy-5-nitrobenzaldehyde (CHNB) and Synthetic Derivatives

Introduction & Scientific Rationale

3-Chloro-4-hydroxy-5-nitrobenzaldehyde (CHNB) is a critical synthetic intermediate, structurally homologous to precursors used in the manufacturing of Catechol-O-Methyltransferase (COMT) inhibitors like Entacapone and Tolcapone . Its analysis presents specific chromatographic challenges due to the interplay of its functional groups:

-

Acidity (Phenolic -OH): The presence of electron-withdrawing groups (Nitro at C5, Chloro at C3) flanking the hydroxyl group significantly increases the acidity of the phenol (estimated pKa ~5.0–6.0).

-

Chelation Potential: The ortho-nitro-phenol motif can form intramolecular hydrogen bonds or chelate with trace metals in the HPLC system, potentially causing peak tailing.

-

Chromophores: The nitro group conjugated with the aromatic ring provides strong UV absorption but also introduces sensitivity to pH changes in the UV spectrum.

Method Development Strategy

To ensure a self-validating system , this protocol utilizes a Reverse Phase (RP-HPLC) approach with strict pH control.

-

Stationary Phase: A Phenyl-Hexyl column is recommended over standard C18. The π-π interactions offered by the phenyl phase provide superior selectivity for aromatic nitro compounds and help separate the chloro-substituted analog from potential de-chlorinated impurities (e.g., 3,4-dihydroxy-5-nitrobenzaldehyde).

-

Mobile Phase pH: maintained at pH 2.5 . This suppresses the ionization of the phenolic hydroxyl group, ensuring the analyte remains in its neutral, protonated form. This maximizes retention, prevents peak splitting, and improves peak symmetry.

Experimental Protocols

Protocol A: High-Resolution Gradient Method (Purity & Impurity Profiling)

Use this method for final product release and quantifying low-level impurities.

| Parameter | Specification |

| Instrument | HPLC with PDA (Photodiode Array) or UV-Vis Detector |

| Column | Phenomenex Luna Phenyl-Hexyl or Waters XBridge Phenyl, 150 x 4.6 mm, 3.5 µm |

| Column Temp | 30°C ± 1°C |

| Flow Rate | 1.0 mL/min |

| Injection Vol | 5–10 µL |

| Detection | Channel A: 210 nm (Universal); Channel B: 315 nm (Nitro-phenolate specificity) |

| Mobile Phase A | 20 mM Potassium Phosphate Buffer, adjusted to pH 2.5 with H₃PO₄ |

| Mobile Phase B | Acetonitrile (HPLC Grade) |

Gradient Table:

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 90 | 10 | Equilibration |

| 2.0 | 90 | 10 | Isocratic Hold |

| 15.0 | 40 | 60 | Linear Gradient |

| 20.0 | 40 | 60 | Wash |

| 20.1 | 90 | 10 | Return to Initial |

| 25.0 | 90 | 10 | Re-equilibration |

Protocol B: Fast Isocratic Method (Reaction Monitoring)

Use this method for In-Process Control (IPC) to monitor the consumption of starting materials.

-

Mobile Phase: 65% Buffer (pH 2.5) / 35% Acetonitrile

-

Run Time: < 8 minutes

-

Flow Rate: 1.2 mL/min

-

Key Benefit: Rapid feedback for synthesis optimization.

Reference Standards & Preparation

Diluent: 50:50 Water:Acetonitrile (v/v).[1] Note: Do not use 100% Acetonitrile as the diluent if the sample contains high salts, as precipitation may occur.

-

Stock Solution (1.0 mg/mL): Weigh 25 mg of CHNB Reference Standard into a 25 mL volumetric flask. Dissolve in 10 mL Acetonitrile, sonicate for 5 mins, and dilute to volume with Water.

-

Working Standard (0.1 mg/mL): Dilute 1.0 mL of Stock Solution to 10 mL with Diluent.

System Suitability Criteria (Acceptance Limits):

-

Tailing Factor (T): NMT 1.5 (Strict control due to phenolic nature).

-

Theoretical Plates (N): NLT 5000.

-

RSD (n=5): NMT 2.0% for peak area.

Visualized Workflows & Pathways

Figure 1: Method Development & Validation Logic

This diagram illustrates the decision-making process for optimizing the separation of CHNB from its likely synthetic impurities.

Caption: Decision tree for HPLC method optimization ensuring separation of CHNB from polar (hydrolysis) and non-polar (methylated) impurities.

Figure 2: Synthetic Pathway & Impurity Origin